molecular formula C61H106O4 B13845159 1,3-Dioleyl-2-docosahexaenoyl Glycerol

1,3-Dioleyl-2-docosahexaenoyl Glycerol

Cat. No.: B13845159
M. Wt: 903.5 g/mol
InChI Key: JEPUHYSLPOGLRE-HRQGWKQRSA-N
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Preparation Methods

The synthesis of 1,3-Dioleyl-2-docosahexaenoyl Glycerol typically involves the esterification of glycerol with oleic acid and docosahexaenoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. Industrial production methods may involve enzymatic catalysis to achieve higher specificity and yield .

Chemical Reactions Analysis

1,3-Dioleyl-2-docosahexaenoyl Glycerol can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dioleyl-2-docosahexaenoyl Glycerol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: It serves as a substrate in enzymatic studies and lipid metabolism research.

    Medicine: Research on its potential therapeutic effects, particularly related to its DHA content, which is known for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of specialized lipid-based products and supplements.

Mechanism of Action

The mechanism of action of 1,3-Dioleyl-2-docosahexaenoyl Glycerol involves its interaction with lipid membranes and enzymes. The DHA component is known to modulate membrane fluidity and function, influencing various cellular processes. The compound can also act as a ligand for specific receptors and enzymes, affecting signaling pathways and metabolic processes .

Comparison with Similar Compounds

1,3-Dioleyl-2-docosahexaenoyl Glycerol can be compared with other triglycerides such as:

The uniqueness of this compound lies in its DHA content, which imparts specific biological activities and potential health benefits .

Properties

Molecular Formula

C61H106O4

Molecular Weight

903.5 g/mol

IUPAC Name

1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46-

InChI Key

JEPUHYSLPOGLRE-HRQGWKQRSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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